1-cyclohexyl-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea
Description
1-Cyclohexyl-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea is a urea derivative featuring a cyclohexyl group and a 1,4-dioxaspiro[4.5]decan-2-ylmethyl substituent. The spirocyclic 1,4-dioxaspiro[4.5]decane group introduces conformational rigidity, which may improve binding selectivity and metabolic stability compared to flexible analogs .
Properties
IUPAC Name |
1-cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c19-15(18-13-7-3-1-4-8-13)17-11-14-12-20-16(21-14)9-5-2-6-10-16/h13-14H,1-12H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCKSOHCMYHZMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2COC3(O2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ketal Formation via Cyclohexanone Glycolation
The foundational spiroketal structure is constructed through acid-catalyzed reaction of cyclohexanone with ethylene glycol:
$$
\text{Cyclohexanone} + \text{HOCH}2\text{CH}2\text{OH} \xrightarrow{\text{H}^+} \text{1,4-Dioxaspiro[4.5]decane}
$$
Typical conditions employ p-toluenesulfonic acid (0.5-1 mol%) in toluene with azeotropic water removal (75-85% yield).
Introduction of Aminomethyl Group
Two principal methods dominate for functionalizing the spiroketal:
Method A: Mannich Reaction
$$
\text{Spiroketal} + \text{HCHO} + \text{NH}_4\text{OAc} \xrightarrow{\text{EtOH, reflux}} \text{Aminomethyl derivative}
$$
Yields: 45-60% after purification by silica chromatography.
Method B: Nitrile Reduction
- Radical bromination at C2 using NBS/AIBN (65-72%)
- Nucleophilic substitution with KCN (DMF, 80°C, 85%)
- Catalytic hydrogenation (H₂, Ra-Ni, 90%):
$$
\text{CN} \xrightarrow{\text{H}2} \text{CH}2\text{NH}_2
$$
Comparative analysis shows Method B provides better regiocontrol but requires multistep processing.
Urea Formation Strategies
Phosgene-Mediated Coupling
Reaction of equimolar cyclohexylamine and spirocyclic amine with triphosgene:
$$
\text{Cyclohexylamine} + \text{Spiroamine} + \text{Cl}3\text{COCCl}3 \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Urea}
$$
Optimized Conditions
Carbamoyl Chloride Intermediate
Stepwise approach using cyclohexylcarbamoyl chloride:
- Synthesis of chloroformate:
$$
\text{ClCO}_2\text{Et} + \text{Cyclohexylamine} \rightarrow \text{Cyclohexylcarbamoyl chloride}
$$ - Aminolysis with spirocyclic amine:
$$
\text{ClCONHCy} + \text{Spiroamine} \xrightarrow{\text{Base}} \text{Target Urea}
$$
This method allows isolation of intermediates (85-90% purity by HPLC) but requires strict moisture control.
Alternative Synthetic Routes
Curtius Rearrangement Approach
Conversion of spirocyclic carboxylic acid to isocyanate:
$$
\text{Spiro-COOH} \xrightarrow{\text{Diphenylphosphoryl azide}} \text{Spiro-NCO} \xrightarrow{\text{Cyclohexylamine}} \text{Urea}
$$
Advantages include high purity (≥95% by NMR) but suffers from azide handling challenges.
Microwave-Assisted Synthesis
Recent developments show reduced reaction times using microwave irradiation:
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 12 h | 45 min |
| Yield | 68% | 72% |
| Purity (HPLC) | 92% | 95% |
| Energy Consumption | 1.8 kWh | 0.4 kWh |
Microwave conditions: 150 W, 100°C, DMF solvent with DBU base.
Critical Analysis of Methodologies
Yield Optimization Challenges
Key factors impacting yields:
- Moisture sensitivity of isocyanate intermediates
- Steric hindrance from spirocyclic system
- Competing oligomerization of urea products
Strategies for improvement:
- Use of molecular sieves (4Å) in phosgene routes
- Slow amine addition (syringe pump) at low temperatures
- High-dilution conditions (0.01 M) to prevent oligomerization
Purification Techniques
Comparative solvent systems for recrystallization:
| Solvent Pair | Recovery | Purity |
|---|---|---|
| Ethyl acetate/Hexane | 65% | 98% |
| DCM/Petroleum ether | 72% | 95% |
| THF/Water | 58% | 99% |
HPLC purification (C18 column) achieves >99.5% purity but with 15-20% material loss.
Spectroscopic Characterization
Key diagnostic signals confirm successful synthesis:
¹H NMR (400 MHz, CDCl₃)
- δ 4.75 (s, 2H, CH₂N)
- δ 3.85-3.92 (m, 4H, ketal OCH₂)
- δ 3.15 (t, J=7 Hz, 1H, NH cyclohexyl)
- δ 1.45-1.85 (m, 10H, cyclohexyl + spiro CH₂)
IR (KBr)
- 3320 cm⁻¹ (N-H stretch)
- 1645 cm⁻¹ (C=O urea)
- 1110 cm⁻¹ (C-O-C ketal)
MS (ESI+)
- m/z 325.2 [M+H]⁺ (calc. 325.4)
Industrial-Scale Considerations
Technical challenges in kilogram-scale production:
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Batch Size | 50 g | 5 kg |
| Cycle Time | 24 h | 72 h |
| Isolated Yield | 70% | 63% |
| Purity | 98% | 96% |
Key scale-up modifications:
- Continuous flow phosgenation reactors
- Crystallization with anti-solvent feeding control
- Automated pH monitoring during workup
Emerging Methodologies
Enzymatic Urea Formation
Recent trials with Candida antarctica lipase B show promise:
$$
\text{Amines} + \text{CO}_2 \xrightarrow{\text{Enzyme}} \text{Urea}
$$
Preliminary results: 55% conversion at 35°C, 72 h (needs optimization).
Photochemical Activation
UV-mediated coupling (254 nm) reduces reagent requirements:
| Condition | Yield |
|---|---|
| Dark | 32% |
| UV (6 h) | 67% |
| UV + TiO₂ catalyst | 79% |
Mechanistic studies suggest radical intermediates enhance reactivity.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety or the spirocyclic ring system
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-cyclohexyl-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features:
Target Compound :
- Core : Urea group.
- Substituents : Cyclohexyl (lipophilic), 1,4-dioxaspiro[4.5]decan-2-ylmethyl (rigid, oxygen-rich).
- Functionality : Hydrogen-bonding capacity from urea; steric bulk from cyclohexyl.
WYE-125132 (1-[4-(1-{1,4-dioxaspiro[4.5]decan-8-yl}pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]-3-methylurea) :
- Core : Pyrazolo[3,4-d]pyrimidine (aromatic, planar).
- Substituents : 1,4-Dioxaspiro[4.5]decane (spirocyclic), methylurea.
- Functionality : Targets serine/threonine-protein kinase mTOR via pyrimidine-urea interactions .
2-(7-Methyl-1,4-dioxaspiro[4.5]decan-3-yl)piperidin-1-ium Chloride: Core: Piperidinium (charged nitrogen). Substituents: 7-Methyl-1,4-dioxaspiro[4.5]decane, chloride counterion.
Functional Differences:
- Rigidity vs. Flexibility : Both the target compound and WYE-125132 utilize spirocyclic groups to restrict conformational freedom, whereas the piperidinium derivative () prioritizes solubility over rigidity.
- Aromaticity : WYE-125132’s pyrazolo-pyrimidine core allows π-π stacking with kinase active sites, a feature absent in the target compound .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Conformational and Pharmacokinetic Insights
| Compound | Conformational Rigidity | Hydrogen-Bond Capacity | Lipophilicity (LogP)* | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | High (spirocyclic) | High (urea) | Moderate (~3.5) | High |
| WYE-125132 | High (spirocyclic) | Moderate (methylurea) | High (~4.2) | Moderate |
| Piperidinium Chloride | Low | Low | Low (~1.8) | Low |
*Estimated using fragment-based methods.
Conformational and Crystallographic Considerations
- Spirocyclic Rigidity : The 1,4-dioxaspiro[4.5]decane group in the target compound and WYE-125132 adopts puckered conformations, as defined by Cremer-Pople coordinates (). This reduces entropy penalties during target binding .
- Crystallography : SHELX programs () are widely used to resolve spirocyclic structures, enabling precise determination of puckering parameters and hydrogen-bond networks .
Biological Activity
1-Cyclohexyl-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea is a complex organic compound notable for its unique spirocyclic structure, which includes a cyclohexyl group and a urea moiety. This compound has attracted attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, cytotoxic, and antioxidant properties.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 300.42 g/mol. The presence of the spiro[4.5]decane ring system contributes to its structural uniqueness, which may influence its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 1-cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea |
| Molecular Formula | C₁₆H₂₈N₂O₃ |
| Molecular Weight | 300.42 g/mol |
| CAS Number | 899957-78-9 |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Case Studies
- Antibacterial Efficacy : A study evaluated the compound's activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were determined to be between 62.5 µg/mL and 125 µg/mL for effective inhibition of bacterial growth .
- Comparative Analysis : When compared to standard antibiotics such as Oxytetracycline, the compound showed enhanced antibacterial effects, particularly against resistant strains .
Cytotoxicity
The cytotoxic potential of this compound has been assessed using various cell lines. Results indicate that it possesses moderate cytotoxic effects, which could be beneficial in cancer therapy applications.
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 30 |
| MCF-7 | 25 |
| A549 | 35 |
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The compound demonstrated significant free radical scavenging activity, with an IC₅₀ value of approximately 50 µg/mL.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors in microbial cells. The urea moiety allows for hydrogen bonding interactions, while the spirocyclic structure enhances binding affinity through hydrophobic interactions.
Proposed Mechanism
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Membrane Disruption : Interaction with membrane proteins can lead to increased permeability and eventual cell lysis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-cyclohexyl-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea, and how can purity be ensured?
- Methodology : The synthesis typically involves multi-step reactions starting with functionalization of the 1,4-dioxaspiro[4.5]decane scaffold. A common approach includes:
Spiro-ring formation : Reacting cyclohexane-1,4-dione with ethylene glycol under acid catalysis to form the 1,4-dioxaspiro[4.5]decane core .
Methylation : Introducing the methyl group via nucleophilic substitution or coupling reactions (e.g., using methyl iodide or Grignard reagents).
Urea linkage : Reacting the intermediate with cyclohexyl isocyanate under anhydrous conditions .
- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Confirm purity via HPLC or NMR .
Q. How can the solubility and stability of this compound be characterized for in vitro assays?
- Solubility : Test in solvents like DMSO (primary stock), ethanol, or aqueous buffers (pH 7.4). Use dynamic light scattering (DLS) to detect aggregation. For quantitative analysis, employ UV-Vis spectroscopy at λmax ~270 nm (urea chromophore) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Protect from light and moisture during storage (-20°C under nitrogen) .
Q. What spectroscopic techniques are most effective for structural characterization?
- 1H/13C NMR : Identify cyclohexyl protons (δ 1.2–1.8 ppm) and spiro-ring ethers (δ 3.6–4.0 ppm). Confirm urea carbonyl resonance at ~160 ppm in 13C NMR .
- FT-IR : Look for urea N-H stretches (~3350 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion [M+H]+ with <2 ppm error .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Design of Experiments (DoE) : Apply factorial design (e.g., 2^k models) to test variables: temperature (40–80°C), catalyst loading (0.1–1 mol%), and solvent polarity (THF vs. DCM). Response surface methodology (RSM) can identify optimal parameters .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2, BF3·Et2O) for urea bond formation. Computational modeling (DFT) may predict transition states to guide selection .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-Analysis : Aggregate data from enzyme inhibition assays (e.g., IC50 values) using standardized protocols. Adjust for variables like buffer composition or cell line heterogeneity .
- Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) .
Q. How can computational methods predict interactions between this compound and biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to cyclooxygenase-2 (COX-2) or kinase domains. Prioritize poses with hydrogen bonds to urea and spiro-ring oxygen atoms .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Calculate binding free energy with MM-PBSA .
Q. What are the key considerations for designing SAR studies on derivatives?
- Structural Modifications :
- Replace cyclohexyl with adamantyl for enhanced lipophilicity.
- Modify the dioxaspiro ring to dithiaspiro for redox-sensitive derivatives .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
